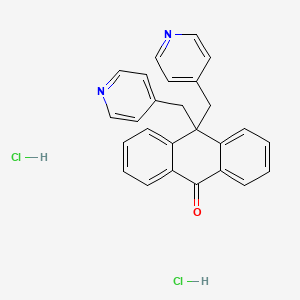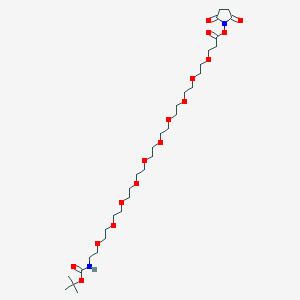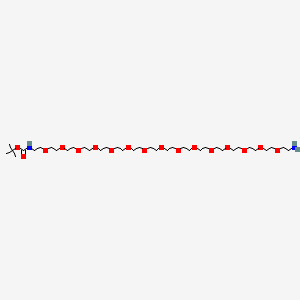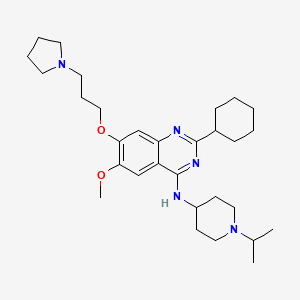
XE 991 dihidrocloruro
Descripción general
Descripción
XE 991 diclorhidrato es un potente y selectivo bloqueador de los canales de potasio regulados por voltaje KCNQ (Kv7). Es ampliamente utilizado en la investigación científica para estudiar los roles fisiológicos y farmacológicos de estos canales. El compuesto es conocido por su capacidad de inhibir varios subtipos de canales KCNQ, incluyendo Kv7.1, Kv7.2 y Kv7.3, con alta especificidad y potencia .
Aplicaciones Científicas De Investigación
XE 991 diclorhidrato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado para estudiar las propiedades y funciones de los canales KCNQ.
Biología: Ayuda a comprender el papel de los canales de potasio en la fisiología celular.
Medicina: Investigado por sus posibles efectos terapéuticos en afecciones como la epilepsia y el dolor neuropático.
Industria: Utilizado en el desarrollo de nuevos agentes farmacológicos dirigidos a los canales de potasio
Mecanismo De Acción
XE 991 diclorhidrato ejerce sus efectos bloqueando los canales KCNQ (Kv7), que son cruciales para regular la excitabilidad neuronal y la función cardíaca. El compuesto se une a los canales e inhibe su actividad, lo que lleva a una reducción en el flujo de iones de potasio. Esta acción modula la actividad eléctrica de las células, influyendo así en varios procesos fisiológicos. Los principales objetivos moleculares son los subtipos Kv7.1, Kv7.2 y Kv7.3 de los canales KCNQ .
Compuestos similares:
Linopirdina: Otro bloqueador del canal KCNQ con propiedades similares pero diferente potencia y selectividad.
Retigabina: Un abridor del canal KCNQ, utilizado como anticonvulsivante, que contrasta con la acción de bloqueo del XE 991 diclorhidrato.
Singularidad: XE 991 diclorhidrato es único debido a su alta especificidad y potencia en el bloqueo de los canales KCNQ. Es particularmente efectivo en la inhibición de los canales Kv7.1, Kv7.2 y Kv7.3, lo que lo convierte en una herramienta valiosa en la investigación centrada en estos objetivos .
Safety and Hazards
Direcciones Futuras
While the specific future directions for XE 991 dihydrochloride are not detailed in the search results, it is mentioned that it can be used in the study of neurological disorders . Additionally, a study reveals an off-target antioxidant effect of XE-991 and paves the way toward the further evaluation of new therapeutic uses of already existing molecules to accelerate the process of developing an effective therapy to counteract Alzheimer’s disease .
Análisis Bioquímico
Biochemical Properties
XE 991 dihydrochloride plays a crucial role in biochemical reactions by inhibiting KCNQ channels, specifically KCNQ1, KCNQ2, and KCNQ3. These channels are essential for regulating the M-current, a potassium current that stabilizes the resting membrane potential and controls neuronal excitability . By blocking these channels, XE 991 dihydrochloride enhances acetylcholine release and facilitates long-term potentiation, which are critical for cognitive functions .
Cellular Effects
XE 991 dihydrochloride affects various cell types and cellular processes. In neurons, it inhibits the M-current, leading to increased neuronal excitability and enhanced neurotransmitter release . This compound also influences cell signaling pathways, such as the AMPK/mTOR pathway, and affects gene expression and cellular metabolism . Additionally, XE 991 dihydrochloride has been shown to exert antioxidant effects in certain cellular models, reducing oxidative stress and mitochondrial dysfunction .
Molecular Mechanism
At the molecular level, XE 991 dihydrochloride exerts its effects by binding to and inhibiting KCNQ channels. This inhibition prevents the flow of potassium ions through the channels, leading to depolarization of the cell membrane and increased neuronal excitability . The compound also enhances acetylcholine release by modulating the activity of these channels . Furthermore, XE 991 dihydrochloride has been shown to affect other ion channels and signaling pathways, contributing to its diverse biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of XE 991 dihydrochloride can change over time. The compound is stable under desiccated conditions at room temperature and has a shelf life of at least two years . Long-term exposure to XE 991 dihydrochloride can lead to sustained inhibition of KCNQ channels, resulting in prolonged changes in neuronal excitability and neurotransmitter release . Additionally, the compound’s antioxidant effects may contribute to long-term cellular protection against oxidative stress .
Dosage Effects in Animal Models
The effects of XE 991 dihydrochloride vary with different dosages in animal models. At low doses, the compound enhances cognitive function and neurotransmitter release without causing significant adverse effects . At higher doses, XE 991 dihydrochloride can lead to toxic effects, such as seizures and neuronal damage, due to excessive inhibition of KCNQ channels . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.
Metabolic Pathways
XE 991 dihydrochloride is involved in various metabolic pathways, primarily through its interaction with KCNQ channels. By inhibiting these channels, the compound affects the flow of potassium ions and modulates cellular metabolism . Additionally, XE 991 dihydrochloride has been shown to influence the AMPK/mTOR pathway, which plays a critical role in cellular energy homeostasis and metabolism .
Transport and Distribution
Within cells and tissues, XE 991 dihydrochloride is transported and distributed through various mechanisms. The compound is water-soluble and can easily diffuse across cell membranes . It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . This distribution pattern is essential for the compound’s effectiveness in modulating KCNQ channel activity and cellular function.
Subcellular Localization
XE 991 dihydrochloride is primarily localized in the cell membrane, where it interacts with KCNQ channels . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in close proximity to the channels to exert its inhibitory effects . Additionally, XE 991 dihydrochloride may undergo post-translational modifications that affect its targeting and localization within specific cellular compartments .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de XE 991 diclorhidrato implica múltiples pasos, comenzando desde los derivados de antracenona apropiados. Los pasos clave incluyen:
Formación del núcleo de antracenona: Esto implica la reacción de antraceno con reactivos adecuados para introducir grupos funcionales en posiciones específicas.
Sustitución de piridinilmetilo: El núcleo de antracenona se hace reaccionar con grupos piridinilmetilo bajo condiciones controladas para formar el producto deseado.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr una alta pureza.
Métodos de producción industrial: La producción industrial de XE 991 diclorhidrato sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Se emplean técnicas avanzadas de purificación, como la cromatografía líquida de alta resolución (HPLC), para garantizar que el compuesto cumpla con los estrictos estándares de calidad .
Análisis De Reacciones Químicas
Tipos de reacciones: XE 991 diclorhidrato principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas.
Reactivos y condiciones comunes:
Reacciones de sustitución: Generalmente involucran reactivos nucleófilos o electrófilos bajo condiciones suaves a moderadas.
Reacciones de oxidación: A menudo requieren agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reacciones de reducción: Pueden llevarse a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de XE 991 diclorhidrato con diferentes grupos funcionales .
Comparación Con Compuestos Similares
Linopirdine: Another KCNQ channel blocker with similar properties but different potency and selectivity.
Retigabine: A KCNQ channel opener, used as an anticonvulsant, which contrasts with the blocking action of XE 991 dihydrochloride.
Uniqueness: XE 991 dihydrochloride is unique due to its high specificity and potency in blocking KCNQ channels. It is particularly effective in inhibiting Kv7.1, Kv7.2, and Kv7.3 channels, making it a valuable tool in research focused on these targets .
Propiedades
IUPAC Name |
10,10-bis(pyridin-4-ylmethyl)anthracen-9-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O.2ClH/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25;;/h1-16H,17-18H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGWMARIFDNZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662764 | |
| Record name | 10,10-Bis[(pyridin-4-yl)methyl]anthracen-9(10H)-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122955-42-4 | |
| Record name | 10,10-Bis[(pyridin-4-yl)methyl]anthracen-9(10H)-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 122955-42-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






